1,2-Dibromo-1,1-difluoroethane
Overview
Description
1,2-Dibromo-1,1-difluoroethane is an organobromine compound with the molecular formula C2H2Br2F2. It is a colorless liquid at room temperature and is known for its use in various chemical applications. The compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to an ethane backbone, making it a halogenated hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1,1-difluoroethane can be synthesized through the halogenation of 1,1-difluoroethylene. The process involves the addition of bromine to 1,1-difluoroethylene under controlled conditions. The reaction is typically carried out at low temperatures to ensure the selective addition of bromine atoms to the ethylene backbone.
Reaction:
CF2=CH2+Br2→BrCH2CF2Br
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 1,1-difluoroethylene is continuously fed into a reaction chamber containing bromine. The reaction is maintained at a temperature of around -5°C to -10°C to control the exothermic nature of the halogenation process. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-1,1-difluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of difluoroethanol derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form difluoroethylene.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻)
Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Substitution Products: 1,1-Difluoro-2-hydroxyethane
Elimination Products: 1,1-Difluoroethylene
Scientific Research Applications
1,2-Dibromo-1,1-difluoroethane has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of halogenated hydrocarbons.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-dibromo-1,1-difluoroethane involves its interaction with nucleophiles and bases. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of substitution or elimination products, depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or base used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks fluorine atoms.
1,1-Difluoroethylene: Similar in structure but lacks bromine atoms.
1,2-Dibromo-1,2-difluoroethane: Similar but has a different arrangement of bromine and fluorine atoms.
Uniqueness
1,2-Dibromo-1,1-difluoroethane is unique due to the presence of both bromine and fluorine atoms on the same carbon backbone. This combination of halogens imparts distinct chemical properties, such as increased reactivity towards nucleophiles and bases, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1,2-dibromo-1,1-difluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2F2/c3-1-2(4,5)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOZWTRVXPUOQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031505 | |
Record name | 1,2-Dibromo-1,1-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031505 | |
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Molecular Weight |
223.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] | |
Record name | 1,2-Dibromo-1,1-difluoroethane | |
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CAS No. |
75-82-1 | |
Record name | 1,2-Dibromo-1,1-difluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-82-1 | |
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Record name | 1,2-Dibromo-1,1-difluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075821 | |
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Record name | 1,2-Dibromo-1,1-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-1,1-difluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.824 | |
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Record name | 1,2-DIBROMO-1,1-DIFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 1,2-dibromo-1,1-difluoroethane in polymer chemistry?
A1: this compound, when combined with cyclohexene, forms a solvent system with closely matched refractive indices. This system is particularly useful for density gradient sedimentation studies of polymers. [] This technique helps analyze the composition of polymer mixtures and copolymers by separating them based on their buoyant densities. For instance, researchers successfully used this system to study polystyrenes, Hevea rubber, and synthetic cis-1,4-polyisoprene. []
Q2: How does the molecular structure of this compound relate to its spectroscopic properties?
A2: While the provided abstracts don't delve into specific spectroscopic data for this compound, one abstract mentions the use of photoelectron spectroscopy to study this compound. [] This technique provides valuable information about the electronic structure and bonding characteristics of molecules. Researchers can correlate the observed spectral features with the molecule's structure, including the presence of specific bonds (C-Br, C-F, C-H) and their respective energy levels. Further investigation into the full research article may reveal more specific spectroscopic data.
Q3: Are there any known applications of this compound in rapidly crosslinking fluoropolymers?
A3: Yes, research indicates that this compound can be a critical component in producing rapidly cross-linking liquid fluoropolymers. [] When combined with tetrafluoroethylene, it introduces specific reactive groups (-CH2-X, where X can be bromine or iodine) into the polymer structure. [] These groups facilitate rapid crosslinking, leading to desirable material properties. This type of fluoropolymer has various applications, although the specific uses are not mentioned in the abstract.
Q4: Has this compound been studied in the context of infrared multiphoton dissociation?
A4: Yes, researchers have investigated the infrared multiphoton dissociation of this compound using infrared and visible luminescence techniques. [] This research likely focuses on understanding the photochemical behavior of the molecule and the reaction pathways involved in its dissociation upon absorbing multiple infrared photons. Further details on the specific findings and their implications would require access to the full research paper.
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